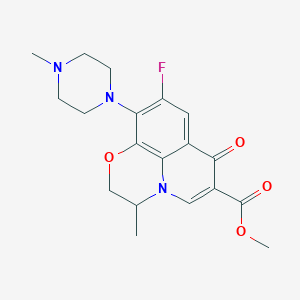
Isosclareol Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosclareol Diacetate is a chemical compound with the molecular formula C24H40O4 and a molecular weight of 392.57. It is a derivative of sclareol, a labdane-type diterpene, and is known for its applications in various fields, including pharmaceuticals and fragrance industries .
Méthodes De Préparation
Isosclareol Diacetate can be synthesized through several methods. One common synthetic route involves the use of dichloro bis(acetonitrile) palladium (II) in tetrahydrofuran at 25°C for 4 hours . Another method involves the isomerization of sclareol diacetate induced by the PdCl2•(MeCN)2 complex, followed by oxidative ozonolysis or scission with KMnO4 . These methods yield high purity and efficiency, making them suitable for industrial production.
Analyse Des Réactions Chimiques
Isosclareol Diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4, leading to the formation of acetoxy ketone derivatives.
Reduction: Reduction reactions can be performed to convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.
Applications De Recherche Scientifique
Isosclareol Diacetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Isosclareol Diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the methylerythritol-phosphate (MEP) pathway, which is crucial for the biosynthesis of diterpenes . This pathway involves the conversion of isopentenyl diphosphate (IPP) to sclareol, which is then acetylated to form this compound .
Comparaison Avec Des Composés Similaires
Isosclareol Diacetate can be compared with other similar compounds such as:
Sclareol: The parent compound from which this compound is derived.
Linalyl Acetate: Another compound produced through the MEP pathway, used in the fragrance industry.
Ambroxide: A derivative of sclareol, widely used in perfumes for its ambergris-like scent.
Propriétés
Formule moléculaire |
C15H22O5 |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1 |
Clé InChI |
DNQLPGZLKBRKSP-ZZPPHSGWSA-N |
SMILES isomérique |
CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)


![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)

![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)



